三甲基乙酸酐

描述

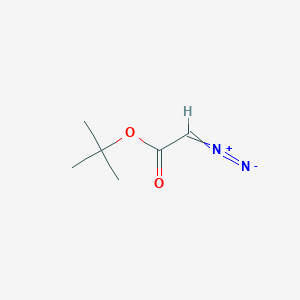

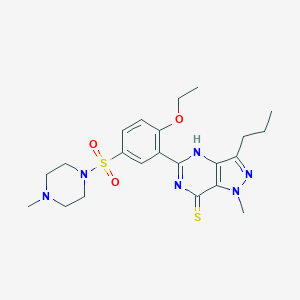

Trimethylacetic anhydride, also known as Trimethylacetic anhydride, is a useful research compound. Its molecular formula is C10H18O3 and its molecular weight is 186.25 g/mol. The purity is usually 95%.

The exact mass of the compound Trimethylacetic anhydride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Valerates - Pentanoic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Trimethylacetic anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethylacetic anhydride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

芳香胺的酰化

三甲基乙酸酐被广泛用作芳香胺的酰化试剂 . 这一过程在合成芳香酰胺中至关重要,芳香酰胺是生产医药、农药和染料的重要中间体。酰化反应通常涉及将三甲基乙酸基团引入芳香胺化合物中,从而增强其化学性质以进行进一步反应。

酚的酯化

同样,三甲基乙酸酐可以用作酚的酯化剂 . 酯化是改变酚类化合物性质的关键步骤,这可能导致开发出具有改进的热稳定性和溶解性的新材料。这些酯化的酚类化合物在高分子化学和材料科学中有着应用。

固相寡核苷酸合成

在基因工程和分子生物学领域,三甲基乙酸酐被用于固相寡核苷酸合成 . 这种应用对于创建特定DNA或RNA序列至关重要,这些序列可以用作探针、引物或治疗剂。该酸酐在合成过程中起到保护核苷酸反应性基团的作用。

外消旋化合物的动力学拆分

动力学拆分外消旋混合物是三甲基乙酸酐显示其用途的另一个领域 . 它用于拆分外消旋2-羟基-γ-丁内酯与二苯乙酸 . 这一过程在生产对映异构体纯物质中很重要,对映异构体纯物质在制造具有特定手性相关功效的药物中必不可少。

N-芳基酰胺的合成

三甲基乙酸酐已被证明是一种有效的试剂,用于羧酸与N-烷基芳香胺的直接酰胺化 . 这种一步无碱合成方法有利于生产N-芳基酰胺,N-芳基酰胺在各种化学工业中具有价值,包括医药和有机材料。

合成氰基-4, N-叔丁氧羰基哌啶

最后,三甲基乙酸酐被用于合成氰基-4, N-叔丁氧羰基哌啶 . 该化合物是合成各种药理活性分子的重要中间体,可用于开发新的药物化合物。

作用机制

Target of Action

Trimethylacetic anhydride, also known as Pivalic anhydride, primarily targets anilines and phenols . These compounds play a crucial role in various biochemical reactions, serving as the building blocks for many organic compounds.

Mode of Action

The compound’s mode of action involves the formation of an alkanoic acid, which reacts with a hydroxyl group to form an anhydride . This reaction is facilitated by the trimethylacetic anhydride, which acts as an acylation and esterification reagent .

Biochemical Pathways

Trimethylacetic anhydride is involved in acylation and esterification reactions with anilines and phenols . It is also used in solid-phase oligonucleotide synthesis and in the kinetic resolution of racemic 2-hydroxy-γ-butyrolactones with diphenylacetic acid . These biochemical pathways are crucial for the synthesis of various organic compounds.

Pharmacokinetics

It has been shown to have some pharmacokinetic properties and can be used as a nonsteroidal anti-inflammatory drug

Result of Action

The result of Trimethylacetic anhydride’s action is the formation of acylated and esterified products . These products are crucial in various biochemical reactions and pathways. For instance, it has been used in the production of cyano-4, N-tert-butyloxycarbonyl piperidine .

Action Environment

The action of Trimethylacetic anhydride is influenced by environmental factors such as temperature and moisture. It is a moisture-sensitive compound , and its reactivity can be affected by the presence of water. Furthermore, it is a clear, colorless liquid with a boiling point of 193 °C (lit.) and a density of 0.918 g/mL at 25 °C (lit.) . These physical properties can influence its action, efficacy, and stability in different environments.

安全和危害

未来方向

Trimethylacetic anhydride has been reported as a novel derivatization reagent for bottom–up proteomics of histone proteoforms . It substantially improves the separation of positional isomers, which is a prerequisite for identification and quantification of post-translationally modified histone forms . This suggests potential future directions in the field of proteomics .

生化分析

Biochemical Properties

Trimethylacetic anhydride is used as an acylation and esterification reagent for anilines and phenols . It participates in biochemical reactions involving the formation of acylated and esterified products . The nature of these interactions involves the formation of an alkanoic acid, which reacts with a hydroxyl group to form an anhydride .

Molecular Mechanism

The molecular mechanism of Trimethylacetic anhydride involves the formation of an alkanoic acid, which reacts with a hydroxyl group to form an anhydride . This process can lead to changes in gene expression and enzyme activity, depending on the specific biochemical context.

Metabolic Pathways

Trimethylacetic anhydride is involved in the acylation and esterification of anilines and phenols

属性

IUPAC Name |

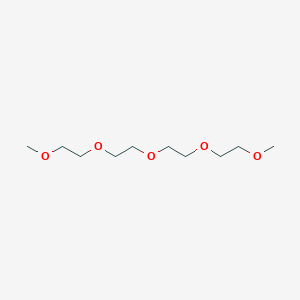

2,2-dimethylpropanoyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-9(2,3)7(11)13-8(12)10(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZVFRAEAAXREB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601014577 | |

| Record name | Trimethylacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Trimethylacetic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21777 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1538-75-6 | |

| Record name | Pivalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1538-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pivalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001538756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2,2-dimethyl-, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethylacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylacetic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is pivalic anhydride often used in acylation reactions?

A1: Pivalic anhydride is favored in acylation reactions due to its steric bulk. The bulky tert-butyl groups hinder nucleophilic attack at the carbonyl carbon, promoting the formation of desired products and minimizing side reactions like diacylation. [, , ]

Q2: What role does pivalic anhydride play in kinetic resolution experiments?

A2: In kinetic resolution, pivalic anhydride acts as an acylating agent, reacting preferentially with one enantiomer of a racemic mixture. This selectivity arises from the steric environment created by the bulky pivalate group, allowing for the separation of enantiomers. [, , , ]

Q3: How does the steric hindrance of pivalic anhydride influence its reactivity compared to other anhydrides?

A3: The significant steric bulk of pivalic anhydride results in lower reactivity compared to less hindered anhydrides like acetic anhydride. This reduced reactivity can be advantageous in kinetic resolution experiments, where high selectivity is crucial. [, , , ]

Q4: Can pivalic anhydride be used in reactions other than acylations?

A4: Yes, pivalic anhydride has found applications beyond acylations. For instance, it facilitates the conversion of carboxylic acids to aldehydes via a palladium-catalyzed hydrogenation reaction. [, , , ]

Q5: What is the role of pivalic anhydride in the synthesis of acylsilanes?

A5: In the zinc-catalyzed synthesis of acylsilanes, pivalic anhydride reacts with carboxylic acids to form mixed anhydrides in situ. These mixed anhydrides are more reactive towards silylboranes, leading to the formation of acylsilanes. []

Q6: Are there any limitations to using pivalic anhydride in organic synthesis?

A6: Yes, the steric bulk of pivalic anhydride, while advantageous in certain reactions, can also hinder its reactivity with sterically hindered substrates. For example, acylation of tertiary alcohols may proceed slowly or require harsher reaction conditions. [, , ]

Q7: What are some strategies to improve the stability of pivalic anhydride?

A9: Storing pivalic anhydride under an inert atmosphere, such as nitrogen or argon, and using anhydrous solvents can minimize its hydrolysis and maintain its reactivity. []

Q8: How does the structure of pivalic anhydride contribute to its unique reactivity?

A10: The two bulky tert-butyl groups attached to the anhydride carbonyl groups create a significant steric hindrance. This steric hindrance differentiates pivalic anhydride from other anhydrides and influences its reactivity and selectivity in various chemical reactions. [, , ]

Q9: What are common techniques used to characterize and quantify pivalic anhydride?

A12: Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is routinely used to characterize pivalic anhydride, providing information about its structure and purity. Gas chromatography (GC) coupled with mass spectrometry (MS) can quantify pivalic anhydride in reaction mixtures. [, , , ]

Q10: Are there any specific considerations for handling and analyzing pivalic anhydride due to its reactivity?

A13: Due to its sensitivity to moisture, pivalic anhydride should be handled under anhydrous conditions using standard air-free techniques. Analytical samples should be prepared and analyzed promptly to prevent hydrolysis. []

Q11: Have computational methods been used to study pivalic anhydride and its reactions?

A14: Yes, density functional theory (DFT) calculations have been employed to investigate the mechanism of reactions involving pivalic anhydride, such as kinetic resolution. These calculations provide insights into transition state structures and energy barriers, explaining observed selectivities. [, ]

Q12: Can computational modeling predict the reactivity and selectivity of pivalic anhydride in novel reactions?

A15: DFT calculations can provide valuable information on potential reaction pathways and transition state energies. This information, combined with experimental data, can help predict the feasibility and selectivity of pivalic anhydride in new chemical transformations. [, ]

Q13: What is known about the environmental fate and degradation of pivalic anhydride?

A16: Pivalic anhydride is expected to hydrolyze readily in the environment, forming pivalic acid. The environmental fate and toxicity of pivalic acid are relatively well-studied, indicating potential persistence and bioaccumulation in certain ecosystems. []

Q14: Are there any strategies for mitigating the potential environmental impact of pivalic anhydride?

A17: Employing greener synthetic alternatives, minimizing waste generation, and ensuring proper waste disposal practices can help reduce the environmental footprint associated with pivalic anhydride use. []

Q15: How is pivalic anhydride used in the synthesis of cinnamic acids?

A18: In a modified Perkin reaction, pivalic anhydride acts as a condensation agent, facilitating the formation of cinnamic acids from benzaldehydes and acetic acid. Its non-enolizable nature prevents isotopic dilution when using 13C-labeled acetic acid. []

Q16: What is the significance of using pivalic anhydride in the synthesis of peripherally arylated 2,8-diazaperylenes?

A19: Pivalic anhydride is crucial in the reductive aromatization of anthracene diimide, leading to 1,3,7,9-tetrapivaloxy-2,8-diazaperylene. The pivaloxy groups can be easily converted to aryl groups via cross-coupling reactions, enabling the synthesis of peripherally arylated 2,8-diazaperylenes. []

Q17: How does pivalic anhydride contribute to the synthesis of biologically relevant molecules like cyclosporine?

A20: Pivalic anhydride is employed in the synthesis of Boc-protected peptides, which are key intermediates in the synthesis of complex molecules like cyclosporine. Its use in a modified mixed anhydride method allows for efficient peptide coupling with minimal racemization. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid](/img/structure/B29124.png)

![4,4'-Trimethylenebis(oxy)bis[3-bromobenzonitrile]](/img/structure/B29160.png)

![6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine](/img/structure/B29165.png)